molecular formula C6H5FIN B580800 2-Fluoro-3-iodo-4-methylpyridine CAS No. 1214323-08-6

2-Fluoro-3-iodo-4-methylpyridine

Cat. No.: B580800
CAS No.: 1214323-08-6
M. Wt: 237.016
InChI Key: SBPHTKVOGNKNCH-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-methylpyridine can be achieved through several methods One common approach involves the halogenation of 4-methylpyridineThis is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: The formation of biaryl compounds or other complex structures is possible through coupling reactions.

Scientific Research Applications

2-Fluoro-3-iodo-4-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: Similar in structure but lacks the iodine atom.

    3-Iodo-4-methylpyridine: Similar in structure but lacks the fluorine atom.

    2-Fluoro-3-iodopyridine: Similar in structure but lacks the methyl group.

Uniqueness

2-Fluoro-3-iodo-4-methylpyridine is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPHTKVOGNKNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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